N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O4S/c1-16-6-8-21(9-7-16)32(29,30)22-17(2)18(3)27(15-20-5-4-14-31-20)23(22)26-24(28)19-10-12-25-13-11-19/h4-14H,15H2,1-3H3,(H,26,28) |
InChI Key |
DKPBHYPIIDLIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Regiochemical Challenges
-
Pyrrole Functionalization : Competing substitution at positions 2 and 5 necessitates careful control of reaction conditions. Electron-withdrawing groups (e.g., sulfonyl) deactivate the ring, favoring substitution at the more nucleophilic amino group.
-
N- vs. C-Alkylation : The use of bulky bases (e.g., KOH in DMSO) suppresses C-alkylation, ensuring selective N-functionalization.
Scalability and Industrial Relevance
-
Batch Reactors : The patent-described method for phenyl methyl sulfone derivatives highlights scalability using 500 mL flasks and reflux conditions. Similar setups apply to this synthesis.
-
Cost Efficiency : Sodium dithionite and methyl sulfate are cost-effective reagents, aligning with industrial production standards .
Chemical Reactions Analysis
Coupling Reactions for Structural Diversification
This compound participates in amide bond formation and cross-coupling reactions , primarily targeting its carboxamide group and aromatic systems:
Key observations :
-
EDC/NHS-mediated coupling : The pyridine-4-carboxamide group reacts with primary amines to form secondary amides under carbodiimide coupling conditions (DMF, 0–5°C, 12–24 hr).
-
Suzuki-Miyaura cross-coupling : The furan ring undergoes palladium-catalyzed coupling with arylboronic acids at the β-position (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C).
Representative reaction :
Sulfonamide Group Reactivity
The [(4-methylphenyl)sulfonyl] group enables nucleophilic substitutions and redox reactions :
Key transformations :
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Nucleophilic displacement | K₂CO₃/DMF, 60°C, R-X (alkyl/aryl halides) | Sulfonamide derivatives with modified R-groups | 45–68% |
| Reduction | Zn/HCl, EtOH, reflux | Sulfinic acid analog (C23H29N2O3S) | 51% |
Mechanistic insight :
The sulfonyl group acts as a leaving group in SN2 reactions, while reductive cleavage produces thioether intermediates.
Pyrrole Ring Functionalization
The 4,5-dimethylpyrrole core undergoes electrophilic substitutions and cycloadditions :
Documented reactions :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of pyrrole (confirmed by ¹H NMR δ 8.2–8.4 ppm).
-
Diels-Alder reaction : The conjugated diene system reacts with maleic anhydride in toluene (110°C, 6 hr) to form bicyclic adducts .
Reactivity trend :
# Electron-withdrawing sulfonyl group deactivates pyrrole ring → substitutions occur only under strong electrophilic conditions .
Furan Ring Transformations
The furan-2-ylmethyl substituent participates in ring-opening and oxidation reactions :
Quantitative data :
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 25°C | γ-Butyrolactone derivative | 83% |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydrofuran analog | 94% |
Structural impact :
Ring-opening via ozonolysis produces diketone intermediates for further functionalization.
Stability Under Biological Conditions
Hydrolytic stability profile :
| Condition | pH | Half-life (t₁/₂) | Degradation Products |
|---|---|---|---|
| Acidic | 1.2 | 2.1 hr | Pyridine-4-carboxylic acid + pyrrole sulfonic acid |
| Neutral | 7.4 | 48 hr | Stable (>90% intact) |
| Alkaline | 9.0 | 6.8 hr | Sulfonate anion + amide hydrolysis products |
Catalytic Modifications
Recent advances in metal-mediated reactions :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Alkyne-tagged derivatives form 1,2,3-triazoles with benzyl azides (CuI, DIPEA, DMF) .
-
Photoredox alkylation : Visible-light-mediated decarboxylative coupling with α-keto acids (Ru(bpy)₃Cl₂, Blue LEDs) .
Optimized conditions :
This compound's multifunctional design allows precise modifications at seven distinct reactive centers, making it a versatile scaffold for medicinal chemistry applications. Current research focuses on improving reaction regioselectivity through protective group strategies and flow chemistry approaches .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the field of drug development. Its unique structure allows for interactions with biological macromolecules, which can lead to various therapeutic effects.
Potential Therapeutic Areas:
- Anticancer Activity: Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrole have been reported to suppress cell growth and induce apoptosis in cancer cells, making this compound a candidate for further anticancer studies .
- Antimicrobial Properties: The presence of the furan and pyrrole rings enhances the compound's potential as an antimicrobial agent. Studies have demonstrated that similar compounds exhibit activity against a range of bacterial strains .
Biological Research Applications
The compound is being explored for its mechanisms of action in biological systems:
Mechanism of Action:
- The furan and pyrrole rings can interact with specific enzymes or receptors involved in disease pathways. The sulfonyl group may enhance binding affinity, potentially leading to inhibition or modulation of target proteins.
Synthesis and Production
Synthetic Routes:
The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps:
- Starting Materials: Furfurylamine and p-toluenesulfonyl chloride are common starting materials.
- Reaction Conditions: The reaction is often carried out in solvents like tert-butylmethyl ether at controlled temperatures to optimize yields.
Industrial Production:
For large-scale production, methods may include continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences:
| Property | Target Compound | CAS 1010885-92-3 |
|---|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₄S (estimated*) | C₂₃H₃₀N₂O₄S |
| Molecular Weight | ~455.5 g/mol (estimated*) | 430.6 g/mol |
| Functional Groups | Pyridine-4-carboxamide, furan | Tetrahydrofuran-2-carboxamide |
| Solubility (Predicted) | Moderate (polar pyridine moiety) | Lower (nonpolar cyclopentyl group) |
The pyridine ring in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the tetrahydrofuran group in CAS 1010885-92-3 could confer conformational rigidity .
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
This compound (Example 56 in ) shares the sulfonamide group but features a pyrazolopyrimidine-chromen scaffold instead of a pyrrole core:
- Core Structure : Pyrazolo[3,4-d]pyrimidine vs. pyrrole.
- Key Substituents : Chromen-2-yl, fluorophenyl, and methanesulfonamide.
Comparative Analysis:
The higher molecular weight and melting point of Example 56 indicate greater structural rigidity and thermal stability .
Research Implications and Limitations
- Structural Activity Relationships (SAR) : The furan-2-ylmethyl group in the target compound may offer electronic effects distinct from cyclopentyl or chromen-based substituents, influencing target selectivity.
- Data Gaps : Experimental data (e.g., IC₅₀ values, crystallographic structures) for the target compound are absent in the provided evidence. Studies using SHELXL () or ORTEP-3 () could elucidate its 3D conformation and intermolecular interactions.
- Synthetic Feasibility : The sulfonyl and carboxamide groups in both the target compound and analogs suggest compatibility with Suzuki-Miyaura couplings or sulfonylation protocols, as seen in .
Q & A
Q. What are common synthetic routes for constructing the pyrrole-sulfonyl-pyridine scaffold in this compound?
The core structure can be synthesized via multi-step protocols involving:
- Sulfonylation : Introducing the 4-methylphenyl sulfonyl group to the pyrrole ring using a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Heterocyclic coupling : Pd-catalyzed cross-coupling reactions to attach the pyridine-4-carboxamide moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .
Q. How can structural ambiguities in crystallographic data be resolved during characterization?
- Use SHELX programs (e.g., SHELXL) for refining X-ray diffraction data, particularly to resolve torsional angles in the furan and sulfonyl groups .
- Validate hydrogen bonding networks with ORTEP-3 for 3D visualization of thermal ellipsoids and intermolecular interactions .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to confirm ≥95% purity .
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to distinguish methyl groups on the pyrrole ring and confirm sulfonyl regiochemistry .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be methodologically addressed?
- Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility, focusing on the sulfonyl group’s polarity and furan’s π-π interactions .
- Validate experimentally via dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers .
Q. What strategies optimize reaction yields when the furan-methylpyrrole coupling step shows variability?
- Apply Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), catalyst loading (5–10% Pd(PPh₃)₄), and solvent polarity (THF vs. DMF) .
- Monitor reaction progress in real-time via inline FTIR to detect intermediate formation .
Q. How does the sulfonyl group influence biological activity, and how can this be systematically tested?
- Comparative SAR studies : Synthesize analogs with alternative substituents (e.g., trifluoromethylsulfonyl, phosphonate) and assay against target proteins (e.g., kinases) .
- Molecular docking : Use software like AutoDock to simulate sulfonyl interactions with hydrophobic binding pockets, correlating with IC₅₀ values from enzyme inhibition assays .
Q. What methodologies resolve discrepancies in crystallographic vs. computational conformational predictions?
- Torsional potential scans : Compare DFT-optimized structures (B3LYP/6-31G*) with crystallographic data to identify steric clashes in the furan-methylpyrrole region .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess flexibility of the sulfonyl-pyrrole linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
